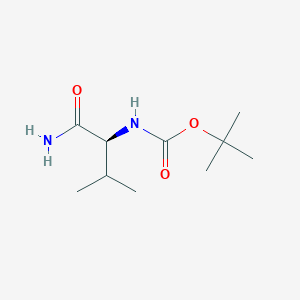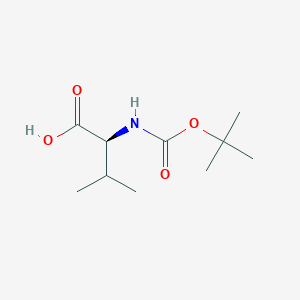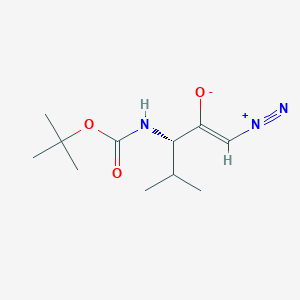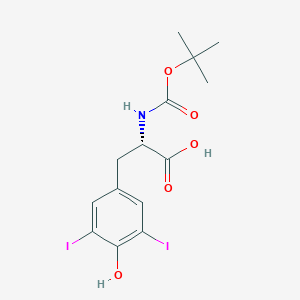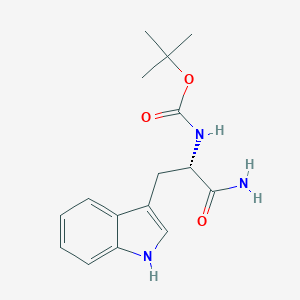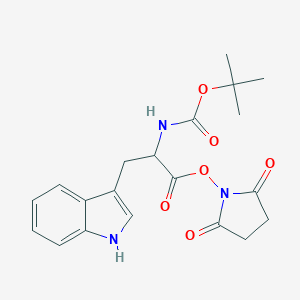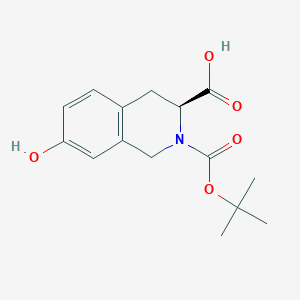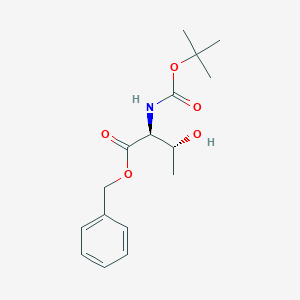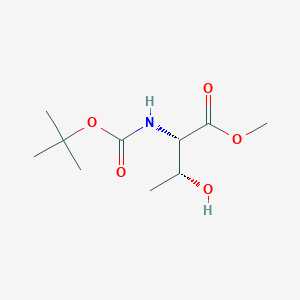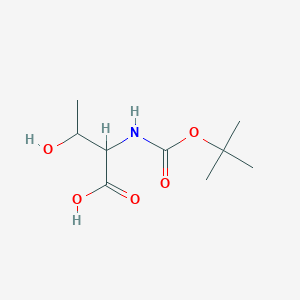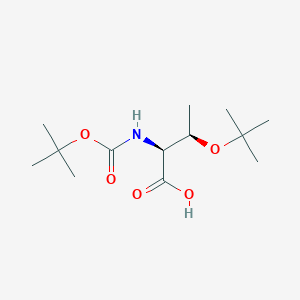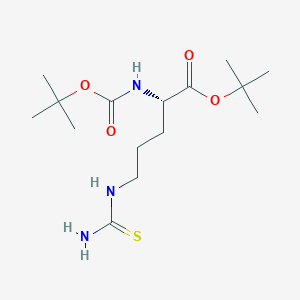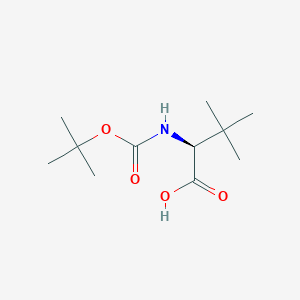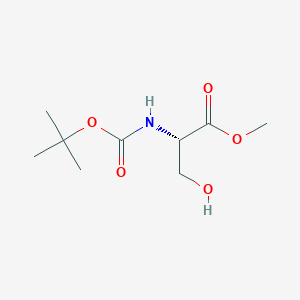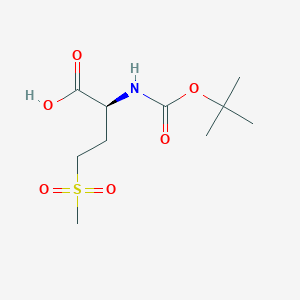
Boc-Met(O2)-OH
Overview
Description
Boc-Met(O2)-OH, also known as Boc-L-methionine sulfone, is a compound with the empirical formula C10H19NO6S . It has a molecular weight of 281.33 . It is commonly used in peptide synthesis .
Molecular Structure Analysis
The SMILES string of Boc-Met(O2)-OH isCC(C)(C)OC(=O)NC@@H(=O)=O)C(O)=O . The InChI is 1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 . Physical And Chemical Properties Analysis
Boc-Met(O2)-OH has an assay of ≥96.0% (TLC) . Its optical activity is [α]20/D −13.5±1°, c = 1% in DMF . It is a solid at room temperature .Scientific Research Applications
-
Genetic Engineering
- Application : Boc-Met(O2)-OH is used in the development of next-generation reagents for endotoxin quantification . This involves the creation of recombinant protease zymogens (factor C, derived from mammalian cells; factor B; and the proclotting enzyme derived from insect cells) using a genetic engineering technique .
- Method : The recombinant cascade reagents (RCRs) are prepared to reconstruct the reaction cascade in the amebocyte lysate reagent . The protease activity of the RCR containing recombinant factor C was found to be much greater than that of recombinant factor C alone, indicating the efficiency of signal amplification in the cascade .
- Results : The standard curve of the RCR containing mammalian cell-derived recombinant factor C had a steeper slope than the curves for those containing natural lysate reagents, suggesting a greater sensitivity to endotoxin .
-
Biochemical Research
- Application : Boc-Met(O2)-OH is used as a peptidase substrate in biochemical research .
- Method : The substrate has an excitation/emission maxima ∼330/403. After cleavage by peptidases, the product produces blue-fluorescence with excitation/emission maxima ∼351/430 .
- Results : The results of this application are not specified in the source .
-
Chemical Synthesis
- Application : Boc-Met(O2)-OH is often used in the field of chemical synthesis . It’s commonly used as a building block in the synthesis of more complex molecules .
- Method : The specific methods of application can vary greatly depending on the specific synthesis being conducted . Often, it’s used in reactions involving the formation of peptide bonds .
- Results : The results of this application are not specified in the source .
-
Protein Research
- Application : Boc-Met(O2)-OH is used in protein research as a protecting group .
- Method : The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
- Results : The results of this application are not specified in the source .
-
Endotoxin Quantification
- Application : Boc-Met(O2)-OH is used in the development of next-generation reagents for endotoxin quantification . This involves the creation of recombinant protease zymogens (factor C, derived from mammalian cells; factor B; and the proclotting enzyme derived from insect cells) using a genetic engineering technique .
- Method : The recombinant cascade reagents (RCRs) are prepared to reconstruct the reaction cascade in the amebocyte lysate reagent . The protease activity of the RCR containing recombinant factor C was found to be much greater than that of recombinant factor C alone, indicating the efficiency of signal amplification in the cascade .
- Results : The standard curve of the RCR containing mammalian cell-derived recombinant factor C had a steeper slope than the curves for those containing natural lysate reagents, suggesting a greater sensitivity to endotoxin .
-
Peptidase Activity Measurement
- Application : The CMAC peptidase substrate, t-BOC-Leu-Met can be used to measure peptidase activity in solution or in live cells .
- Method : The substrate has an excitation/emission maxima ∼330/403. After cleavage by peptidases, the product produces blue-fluorescence with excitation/emission maxima ∼351/430 .
- Results : The results of this application are not specified in the source .
Safety And Hazards
Boc-Met(O2)-OH may cause long-lasting harmful effects to aquatic life . It harms public health and the environment by destroying ozone in the upper atmosphere . It is advised to avoid breathing its mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGDRHNBSOQFMF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCS(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426913 | |
| Record name | Boc-Met(O2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Met(O2)-OH | |
CAS RN |
60280-45-7 | |
| Record name | Boc-Met(O2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-((tert-butoxycarbonyl)amino)-4-(methylsulfonyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



